molecular formula C16H16N2O3S B11061658 N-[2-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-carboxamide

N-[2-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-carboxamide

Cat. No.: B11061658
M. Wt: 316.4 g/mol
InChI Key: JTLHVDXALZMAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-carboxamide is a synthetic organic compound that features a morpholine ring, a phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-aminothiophene with 2-bromobenzoyl chloride to form 2-(2-bromobenzoyl)thiophene.

    Substitution Reaction: The intermediate is then reacted with morpholine in the presence of a base such as triethylamine to yield this compound.

The reaction conditions generally involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial reactors, and ensuring proper handling and disposal of chemicals.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used under appropriate conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted phenyl or thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, altering their activity. The morpholine ring can enhance the compound’s binding affinity and specificity, while the thiophene ring can contribute to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

N-[2-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H16N2O3S/c19-15(14-6-3-11-22-14)17-13-5-2-1-4-12(13)16(20)18-7-9-21-10-8-18/h1-6,11H,7-10H2,(H,17,19)

InChI Key

JTLHVDXALZMAMF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.